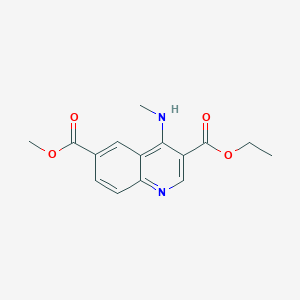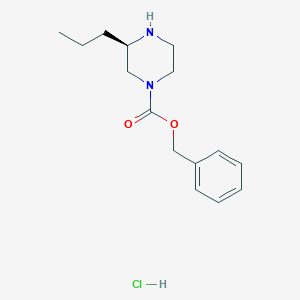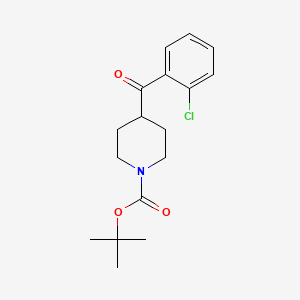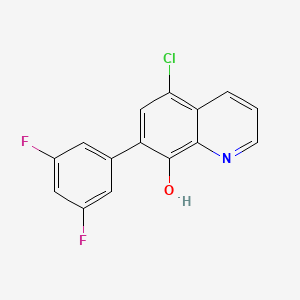
2-Benzyl-3-pyrrolidin-1-yl-propylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-3-pyrrolidin-1-yl-propylamine dihydrochloride is a chemical compound with the molecular formula C14H24Cl2N2 and a molecular weight of 291.26 . This compound is known for its unique structure, which includes a benzyl group attached to a pyrrolidine ring, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 2-Benzyl-3-pyrrolidin-1-yl-propylamine dihydrochloride involves several steps. One common method includes the reaction of benzylamine with 3-chloropropylamine in the presence of a base to form the intermediate 2-benzyl-3-pyrrolidin-1-yl-propylamine. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Benzyl-3-pyrrolidin-1-yl-propylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the benzyl or pyrrolidine groups can be substituted with other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed depend on the type of reaction.
Scientific Research Applications
2-Benzyl-3-pyrrolidin-1-yl-propylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as a reference standard in pharmaceutical testing
Mechanism of Action
The mechanism of action of 2-Benzyl-3-pyrrolidin-1-yl-propylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Benzyl-3-pyrrolidin-1-yl-propylamine dihydrochloride can be compared with other similar compounds, such as:
2-Benzyl-3-pyrrolidin-1-yl-propylamine: The non-dihydrochloride form, which has different solubility and stability properties.
3-Pyrrolidin-1-yl-propylamine: Lacks the benzyl group, resulting in different chemical and biological properties.
Benzylamine: A simpler structure that serves as a precursor in the synthesis of more complex compounds
Properties
CAS No. |
1159823-77-4 |
|---|---|
Molecular Formula |
C14H24Cl2N2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-benzyl-3-pyrrolidin-1-ylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C14H22N2.2ClH/c15-11-14(12-16-8-4-5-9-16)10-13-6-2-1-3-7-13;;/h1-3,6-7,14H,4-5,8-12,15H2;2*1H |
InChI Key |
JVRQYNCVAJWVIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(CC2=CC=CC=C2)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















